![molecular formula C20H29NO5 B3099703 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354487-85-6](/img/structure/B3099703.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sorption and Environmental Behavior
- Sorption experiments on phenoxy herbicides, such as 2,4-D, show their interaction with soil and minerals, indicating that soil organic matter and iron oxides are significant for their sorption. This suggests potential environmental implications for similar compounds (Werner et al., 2012).
Wastewater Treatment
- The pesticide production industry generates high-strength wastewater containing toxic pollutants, including phenoxyacetic acids. Biological processes and granular activated carbon can effectively remove these compounds, hinting at methods for handling wastewater containing similar complex organic molecules (Goodwin et al., 2018).
Bioactive Properties and Antioxidant Applications
- Synthetic phenolic antioxidants (SPAs), including compounds similar to the query, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP have been detected in various environmental matrices and humans, suggesting the importance of understanding the environmental and health impacts of similar compounds (Liu & Mabury, 2020).
Pharmacological Applications
- Phenolic compounds, such as chlorogenic acid (CGA), have a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. This review highlights the potential of phenolic compounds in drug development, which may be relevant to similar structures (Naveed et al., 2018).
Bioactivities of Analogs
- Studies on 2,4-Di-tert-butylphenol and its analogs explore their natural sources and bioactivities. These compounds, often found as secondary metabolites in various organisms, exhibit potent toxicity, suggesting the potential for bioactive research applications (Zhao et al., 2020).
properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-12(2)16-8-7-14(9-13(16)3)25-15-10-17(18(22)23)21(11-15)19(24)26-20(4,5)6/h7-9,12,15,17H,10-11H2,1-6H3,(H,22,23)/t15-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERJDTRFIXOEOP-RDJZCZTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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